molecular formula C21H29N3O4 B1681088 (Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid CAS No. 98672-91-4

(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Cat. No. B1681088
CAS RN: 98672-91-4
M. Wt: 387.5 g/mol
InChI Key: RJNDVCNWVBWHLY-OQMICVBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SQ 29,548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. It inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM. It antagonizes U-46619 induced contraction of rat and guinea pig tracheal, arterial, and venous smooth muscles with drug/receptor dissociation constants (KB) in the range of 0.5-1.7 nM. SQ 29,548 also inhibits the contraction of rat vascular smooth muscle induced by 8-iso PGF2α.4
SQ-29548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. SQ-29548 inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM.

Scientific Research Applications

Thromboxane A2 Antagonism

A series of chiral 7-oxabicyclo[2.2.1]heptane semicarbazones were synthesized and evaluated for their thromboxane (TxA2) antagonistic activity. These compounds demonstrated significant in vitro activity against TxA2, which plays a crucial role in platelet aggregation and blood clot formation. The research identified specific derivatives, including a potent and long-acting TxA2 antagonist, which inhibited platelet aggregation induced by arachidonic acid and U-46,619, highlighting the potential therapeutic applications of these compounds in preventing thrombotic events (Misra et al., 1991).

Mycolic Acid Biosynthesis Inhibition

The compound's analogs have been investigated as inhibitors of mycolic acid biosynthesis, which is a critical pathway for the survival of mycobacteria, including Mycobacterium tuberculosis. By inhibiting this pathway, these compounds offer a strategy for combating tuberculosis and potentially other mycobacterial diseases. The synthesis and evaluation of related cyclopropene and cyclopropane esters have provided insights into the mechanism of action and the potential for developing new antimycobacterial agents (Hartmann et al., 1994).

Enzymatic Kinetic Resolution

An enzymatic kinetic resolution was employed to prepare carbohydrate-substituted monomers suitable for ring-opening metathesis polymerization (ROMP), demonstrating the versatility of 7-oxabicyclo[2.2.1]heptane derivatives in synthetic organic chemistry. This process highlights the application of the compound in preparing materials with specific structural features for advanced polymerization techniques (Schueller et al., 1996).

Thromboxane A2/Prostaglandin H2 Receptor Labeling

A biotinylated derivative of the compound was synthesized and used as a probe for labeling thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors on human platelet membranes. This application is crucial for studying the localization and function of TXA2/PGH2 receptors, which are involved in platelet aggregation and vasoconstriction, furthering our understanding of cardiovascular diseases (Komiotis et al., 1996).

properties

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNDVCNWVBWHLY-YVUOLYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873403
Record name SQ 29548
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

CAS RN

98672-91-4
Record name (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(Phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98672-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SQ 29548
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098672914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ 29548
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

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